![molecular formula C15H19ClO3 B14490133 [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride CAS No. 64291-89-0](/img/structure/B14490133.png)
[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride: is a chemical compound with the molecular formula C14H19ClO3 It is a derivative of cyclopentane and features a 3,4-dimethoxyphenyl group attached to the cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride typically involves the reaction of [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
[ \text{[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetic acid and hydrochloric acid.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) can facilitate substitution reactions.
Hydrolysis: Water or aqueous bases (e.g., NaOH) can be used for hydrolysis.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed:
Substitution Reactions: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetic acid.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: The compound is used as an intermediate in the synthesis of various derivatives for research purposes.
Catalysis: It can be employed in catalytic reactions to study the effects of different substituents on reaction mechanisms.
Biology and Medicine:
Drug Development: The compound and its derivatives are investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Biochemical Studies: It is used in biochemical assays to study enzyme interactions and inhibition.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride depends on its interaction with biological targets. In drug development, it may act by inhibiting specific enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved can vary based on the specific derivative and its intended application.
Comparison with Similar Compounds
- [3,4-Dimethoxyphenyl]acetyl chloride
- [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetic acid
- [3,4-Dimethoxyphenyl]cyclopentylmethanol
Comparison:
- Structural Differences: The presence of the cyclopentyl ring in [1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride distinguishes it from simpler analogs like [3,4-Dimethoxyphenyl]acetyl chloride.
- Reactivity: The cyclopentyl ring can influence the reactivity and stability of the compound, making it unique in its chemical behavior.
- Applications: The specific structure of this compound may confer unique properties that are advantageous in certain applications, such as increased binding affinity in drug development.
Properties
CAS No. |
64291-89-0 |
|---|---|
Molecular Formula |
C15H19ClO3 |
Molecular Weight |
282.76 g/mol |
IUPAC Name |
2-[1-(3,4-dimethoxyphenyl)cyclopentyl]acetyl chloride |
InChI |
InChI=1S/C15H19ClO3/c1-18-12-6-5-11(9-13(12)19-2)15(10-14(16)17)7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3 |
InChI Key |
HNDZSRQCAVFVMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CC(=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



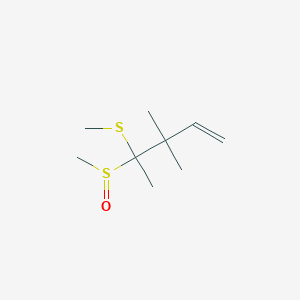


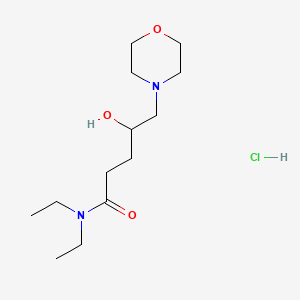
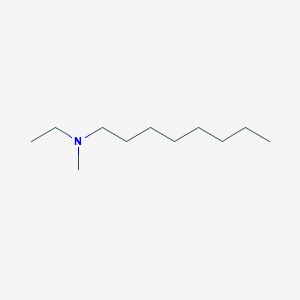
![N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide](/img/structure/B14490087.png)

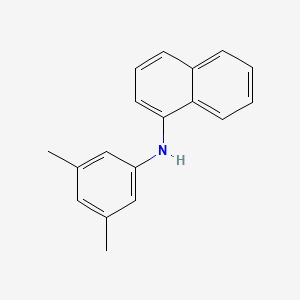
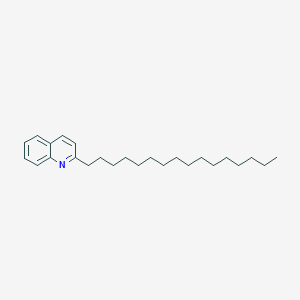
![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)
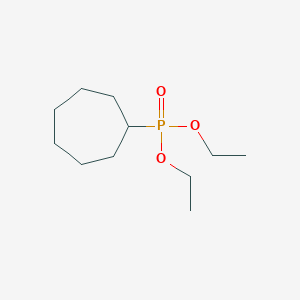
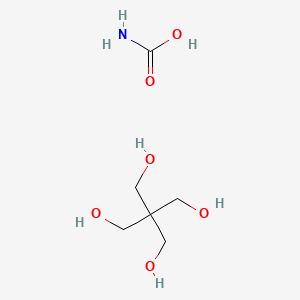
![1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14490134.png)
